Diethylene glycol
Overview
Description
Beta-d-glucopyranoside, 4-hydroxyphenyl, also known as arbutin, is a naturally occurring glucoside of hydroquinone. It is found in various plants, including bearberry, blueberry, and cranberry. This compound is widely recognized for its skin-lightening properties and is commonly used in the cosmetic industry to treat hyperpigmentation and other skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-d-glucopyranoside, 4-hydroxyphenyl can be synthesized through the transglucosylation of hydroquinone using microbial glycosyltransferases. This enzymatic process involves the transfer of a glucose moiety from a donor molecule to hydroquinone, resulting in the formation of the glucoside bond . The reaction typically occurs under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of beta-d-glucopyranoside, 4-hydroxyphenyl often involves the use of microbial enzymes such as alpha-amylase, sucrose phosphorylase, and cyclodextrin glycosyltransferase. These enzymes facilitate the transglucosylation process, allowing for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Beta-d-glucopyranoside, 4-hydroxyphenyl undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone derivatives.
Reduction: The compound can be reduced back to hydroquinone.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone.
Substitution: Various substituted phenyl glucosides.
Scientific Research Applications
Beta-d-glucopyranoside, 4-hydroxyphenyl has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential in treating hyperpigmentation, urinary tract infections, and as an anti-inflammatory agent.
Mechanism of Action
The primary mechanism of action of beta-d-glucopyranoside, 4-hydroxyphenyl involves the inhibition of the enzyme tyrosinase. Tyrosinase is crucial for melanin synthesis in melanocytes. By competitively inhibiting this enzyme, the compound reduces melanin production, leading to its skin-lightening effects . Additionally, it exhibits antimicrobial and anti-inflammatory properties, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Alpha-arbutin: An isomer of beta-d-glucopyranoside, 4-hydroxyphenyl with similar skin-lightening properties but higher stability and efficacy.
Hydroquinone: A potent skin-lightening agent but with higher cytotoxicity compared to beta-d-glucopyranoside, 4-hydroxyphenyl.
Kojic acid: Another skin-lightening agent that inhibits tyrosinase but with different chemical structure and properties.
Uniqueness
Beta-d-glucopyranoside, 4-hydroxyphenyl is unique due to its natural occurrence, lower cytotoxicity, and effective skin-lightening properties. Its ability to inhibit tyrosinase without significant side effects makes it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H10O3, Array | |
Record name | DIETHYLENE GLYCOL | |
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Record name | diethylene glycol | |
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URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
Record name | DIETHYLENE GLYCOL | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
Record name | DIETHYLENE GLYCOL | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
Record name | DIETHYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.